Tert-butyl 2,2-dimethyldecaneperoxoate
Description
Tert-butyl 2,2-dimethyldecaneperoxoate is a peroxoate ester characterized by a decane backbone substituted with tert-butyl and methyl groups at the 2-position, along with a peroxy ester functional group. Such compounds are typically employed as radical initiators in polymerization processes due to their ability to decompose under controlled conditions, generating free radicals. The tert-butyl groups contribute steric hindrance, enhancing thermal stability, while the long decane chain may influence solubility and phase behavior in organic matrices.
Properties
CAS No. |
61415-88-1 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyldecaneperoxoate |
InChI |
InChI=1S/C16H32O3/c1-7-8-9-10-11-12-13-16(5,6)14(17)18-19-15(2,3)4/h7-13H2,1-6H3 |
InChI Key |
JVDMQGBERIYHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2,2-dimethyldecaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 2,2-dimethyldecanoic acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of tert-butyl hydroperoxide to a solution of 2,2-dimethyldecanoic acid in the presence of a suitable catalyst. The reaction mixture is maintained at a specific temperature to optimize yield and minimize decomposition.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2-dimethyldecaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction conditions often involve mild temperatures and the presence of a catalyst.
Polymerization: The compound is used as an initiator in radical polymerization processes, typically under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the starting materials.
Polymerization: The major products are polymers, such as polyethylene or polypropylene, depending on the monomers used.
Scientific Research Applications
Tert-butyl 2,2-dimethyldecaneperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and its impact on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: It is widely used in the production of polymers and other industrial chemicals, where it serves as a key initiator in polymerization processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved include the activation of monomers in polymerization reactions and the oxidation of organic substrates.
Comparison with Similar Compounds
Research Findings and Gaps
- Indole Ester : Structural data highlights conformational flexibility (17.54° angle between tert-butyl and indole ring), a trait shared with peroxoates but with distinct functional outcomes.
- Gaps : Direct decomposition kinetics, solubility parameters, and polymerization efficiency data for this compound are absent in the provided evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
